Potassium propylxanthate

描述

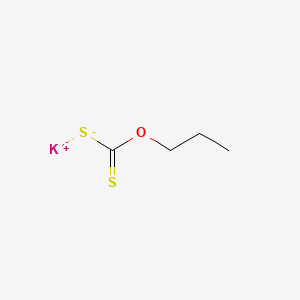

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

2720-67-4 |

|---|---|

分子式 |

C4H8KOS2 |

分子量 |

175.3 g/mol |

IUPAC 名称 |

potassium;propoxymethanedithioate |

InChI |

InChI=1S/C4H8OS2.K/c1-2-3-5-4(6)7;/h2-3H2,1H3,(H,6,7); |

InChI 键 |

QPKCOVZLNZRCGY-UHFFFAOYSA-N |

SMILES |

CCCOC(=S)[S-].[K+] |

规范 SMILES |

CCCOC(=S)S.[K] |

其他CAS编号 |

2720-67-4 |

Pictograms |

Irritant |

相关CAS编号 |

6253-38-9 (Parent) |

产品来源 |

United States |

Synthetic Methodologies and Preparative Routes for Potassium Propylxanthate

Established Laboratory Synthesis Protocols

The synthesis of potassium propylxanthate in a laboratory setting is primarily achieved through a well-documented reaction involving an alcohol, an alkali metal hydroxide, and carbon disulfide.

The most common and direct method for synthesizing this compound involves the reaction of propanol (B110389) with potassium hydroxide and carbon disulfide. In this process, potassium hydroxide is typically dissolved in propanol. This mixture is then treated with carbon disulfide, often with careful temperature control to manage the exothermic nature of the reaction.

The reaction proceeds by the formation of a propyl alcoholate from the reaction of propanol with potassium hydroxide. This alcoholate then acts as a nucleophile, attacking the carbon atom of carbon disulfide. The resulting product is the potassium salt of propylxanthic acid. The final product, this compound, often precipitates from the reaction mixture as a solid. orientjchem.org A general procedure involves dropwise addition of carbon disulfide to a cooled solution of potassium hydroxide in the alcohol. orientjchem.org The temperature is typically controlled between 30-35°C during the addition and subsequent reaction period to promote the reaction and reduce the occurrence of side reactions. google.com

Table 1: Typical Reaction Parameters for this compound Synthesis

| Parameter | Value/Condition |

|---|---|

| Reactants | Propanol, Potassium Hydroxide (KOH), Carbon Disulfide (CS₂) |

| Solvent | Propanol (serves as both reactant and solvent) |

| Temperature | Controlled, typically 30-35°C |

| Stirring | Vigorous stirring to ensure proper mixing |

| Product Isolation | Precipitation, followed by filtration and drying |

Variations of the primary synthetic route have been explored in the literature to optimize reaction conditions and yields. One alternative approach involves the use of potassium carbonate as the base instead of potassium hydroxide. jmchemsci.com This method can be milder and suitable for specific applications.

Another area of research has focused on improving the efficiency of the synthesis. The use of phase transfer catalysts has been investigated in the synthesis of similar xanthates, such as sodium isobutyl xanthate. mdpi.com Catalysts like tetrabutylammonium bromide can facilitate the reaction between the alcohol, alkali, and carbon disulfide, potentially leading to higher yields and shorter reaction times. mdpi.com The solvent method, where a solvent like dichloromethane is used, can also help in dispersing the reactants and controlling the reaction heat. mdpi.com Furthermore, industrial-scale production methods have been developed that focus on producing high-grade potassium xanthate by carefully controlling parameters to improve the conversion rate and product purity to over 95%. google.com

Characterization Techniques for Synthetic Verification

To confirm the successful synthesis and purity of this compound, a combination of spectroscopic and analytical techniques is employed.

Spectroscopic methods are crucial for elucidating the molecular structure of the synthesized compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule. The IR spectrum of a xanthate will typically show strong absorption bands corresponding to the C-O-C and C=S bonds. For xanthates, characteristic peaks can be observed, such as those for lead xanthate at 1200 cm⁻¹ and dixanthogen (B1670794) at 1262 cm⁻¹. scirp.org The analysis is often performed by preparing a pellet of the sample with potassium bromide (KBr). ijnes.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl (CH₃), methylene (CH₂), and the methylene group attached to the oxygen (O-CH₂) of the propyl chain. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the different carbon atoms in the propyl group and a distinctive signal for the carbon atom of the C=S group, which typically appears far downfield. acs.org

Table 2: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

|---|---|---|

| FTIR | C-O-C stretch | ~1100-1200 |

| C=S stretch | ~1050-1070 | |

| ¹H NMR | CH₃ | ~0.9 |

| -CH₂- | ~1.7 | |

| O-CH₂- | ~4.5 | |

| ¹³C NMR | C=S | ~210-220 |

Beyond spectroscopic methods, other analytical techniques are utilized to assess the purity and identity of the synthesized this compound.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, sulfur, potassium) in the sample, which can be compared with the theoretical values calculated from the molecular formula of this compound.

X-Ray Diffraction (XRD): For crystalline products, XRD can be used to identify the crystal structure and confirm the identity of the compound. scirp.org

Melting Point Determination: A sharp and specific melting point is a good indicator of the purity of a crystalline solid. Impurities typically cause a depression and broadening of the melting point range.

Atomic Absorption Spectrometry (AAS): This method can be used to determine the concentration of potassium in the final product after mineralization of the sample. oiv.int

Considerations in Scalable Synthesis for Research Applications

Scaling up the synthesis of this compound from a laboratory bench to a larger scale for extensive research applications requires careful consideration of several factors to ensure safety, efficiency, and product consistency.

Heat Management: The reaction between carbon disulfide and the potassium alkoxide is exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts. This often necessitates the use of jacketed reactors with controlled cooling systems.

Reagent Addition: The rate of addition of carbon disulfide becomes more critical at a larger scale. A slow, controlled addition is necessary to maintain the optimal reaction temperature. google.com

Mixing: Efficient and uniform mixing is essential to ensure that the reactants are in constant contact and to prevent localized overheating. Inadequate stirring can lead to lower yields and a less pure product.

Purification: The purification of larger quantities of the product can be challenging. While laboratory-scale synthesis might use simple filtration and washing, larger scales may require recrystallization or other purification techniques to achieve the desired purity for research applications.

Safety: Carbon disulfide is a highly flammable and toxic reagent. Scaling up the synthesis increases the potential hazards, requiring appropriate ventilation, handling procedures, and safety protocols.

The successful scalable synthesis of xanthates is crucial for their application as precursors in the synthesis of other materials, such as ternary metal sulfides.

Coordination Chemistry and Metal Complexation of Propylxanthate Ligands

Synthesis of Propylxanthate Metal Complexes

The synthesis of metal complexes involving the propylxanthate ligand is typically achieved through straightforward metathesis reactions where a soluble metal salt is reacted with potassium propylxanthate. The resulting metal xanthate complex often precipitates from the reaction mixture, facilitating its isolation.

Reactions with Transition Metal Salts (e.g., Nickel(II), Zinc(II), Indium(III))

The reaction of this compound with various transition metal salts leads to the formation of corresponding metal xanthate complexes.

Nickel(II) and Zinc(II) Complexes: The synthesis of Nickel(II) and Zinc(II) propylxanthate complexes can be accomplished by reacting aqueous or alcoholic solutions of Ni(II) or Zn(II) salts, such as Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Zinc(II) acetate (B1210297) dihydrate (Zn(CH₃CO₂)·2H₂O), with potassium O-propylxanthate (KS₂COC₃H₇) researchgate.net. These reactions typically yield neutral complexes where the charge of the metal ion is balanced by the xanthate ligands.

Indium(III) Complexes: Indium(III) xanthate complexes have been synthesized and characterized. These include compounds of the general formula [InCl₃₋ₙ(S₂COR)ₙ], where R can be a propyl group and n is 1, 2, or 3 ingentaconnect.com. The synthesis involves the reaction of indium(III) chloride with the corresponding potassium alkylxanthate. Additionally, tris-alkylxanthate complexes of indium, such as [In(S₂COR)₃], have been prepared and their structures elucidated researchgate.netingentaconnect.comresearchgate.net. These complexes serve as single-source precursors for the preparation of indium sulfide (B99878) (In₂S₃) nanoparticles ingentaconnect.comresearchgate.net.

Formation of Monomeric and Polymeric Species in Different Environments

The structure of propylxanthate metal complexes can vary significantly depending on the surrounding environment, particularly the phase (solid vs. solution). For instance, theoretical and experimental studies on n-propylxanthate complexes with Group 12 metals, including zinc, have shown distinct structural differences based on the environment researchgate.net. In the solid phase, these complexes tend to form polymeric structures, whereas in solution (e.g., in n-hexane), they adopt a mononuclear, or monomeric, structure researchgate.net. This behavior highlights the flexibility of the coordination sphere of the metal ion and the bridging potential of the xanthate ligand.

Influence of Co-ligands on Complex Formation (e.g., N,N,N′,N′-Tetramethylethylenediamine)

The introduction of co-ligands into the reaction system can significantly influence the structure and coordination number of the resulting metal complex. Co-ligands can prevent the formation of polymeric structures by occupying coordination sites on the metal center that would otherwise be available for bridging by xanthate ligands.

A notable example is the use of the bidentate nitrogen donor ligand N,N,N′,N′-tetramethylethylenediamine (tmeda). The reaction of NiCl₂·6H₂O or Zn(CH₃CO₂)·2H₂O with potassium O-propylxanthate in the presence of tmeda results in the formation of monomeric complexes with the general formula [M(S₂COC₃H₇)₂(tmeda)], where M is Ni(II) or Zn(II) researchgate.net. In these complexes, the central metal atom is coordinated to two bidentate propylxanthate ligands and one bidentate tmeda ligand, resulting in a six-coordinate, distorted octahedral geometry researchgate.net. The tmeda ligand effectively blocks the extension of the structure into a polymer by satisfying the coordination requirements of the metal ion researchgate.netnih.gov.

Structural Elucidation of Propylxanthate Metal Complexes

The precise three-dimensional arrangement of atoms in propylxanthate metal complexes is determined using various analytical techniques, with single-crystal X-ray diffraction being the most definitive method.

Single Crystal X-ray Diffraction Studies

This technique has been employed to characterize propylxanthate complexes of both Nickel(II) and Zinc(II) containing the co-ligand tmeda, [M(S₂COC₃H₇)₂(tmeda)] researchgate.net. The diffraction data confirmed their monomeric nature and revealed a distorted octahedral geometry around the central metal ion. Each metal center is ligated by four sulfur atoms from the two propylxanthate ligands and two nitrogen atoms from the tmeda ligand researchgate.net.

Similarly, X-ray crystallography has been used to determine the structures of Indium(III) tris-xanthate complexes, such as tris-methylxanthato indium(III), which show the indium atom coordinated to three bidentate xanthate ligands researchgate.net.

| Complex | Crystal System | Space Group | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Ni(S₂COC₃H₇)₂(tmeda)] | Monoclinic | P2₁/c | Distorted Octahedral | researchgate.net |

| [Zn(S₂COC₃H₇)₂(tmeda)] | Monoclinic | I2/a | Distorted Octahedral | researchgate.net |

Structural Variations in Solid and Solution Phases

As previously noted, the structure of certain propylxanthate metal complexes is not static and can change with the physical phase. Spectroscopic and theoretical studies have demonstrated that zinc n-propylxanthate complexes exhibit a polymeric structure in the solid state researchgate.net. This is likely due to the ability of the xanthate ligands to bridge between adjacent zinc centers, forming an extended network. However, when dissolved in a non-coordinating solvent like n-hexane, these polymeric structures break down into mononuclear species researchgate.net. This phase-dependent structural variation is a crucial aspect of their coordination chemistry, affecting properties such as solubility and reactivity.

Coordination Modes and Geometries of Propylxanthate Ligands

The propylxanthate ligand (C₃H₇OCS₂⁻) is a member of the xanthate family, which are organic compounds of significant interest in coordination chemistry due to their multiple basic sites. nih.gov These sites allow them to form complexes with various metals, exhibiting different coordination modes and geometries. nih.gov The coordination geometry of a metal complex is the arrangement of the ligands around the central metal ion, which is determined by the coordination number (the number of donor atoms bonded to the metal). libretexts.orgcsbsju.eduwikipedia.org

Research on n-propylxanthate complexes with Group 12 metals (Zinc, Cadmium, Mercury) has shown that their structure is highly dependent on the surrounding environment. nih.gov In the solid phase, these complexes tend to form polymeric structures. nih.gov However, when dissolved in a non-polar solvent like n-hexane, they adopt a mononuclear structure. nih.gov This structural difference highlights the flexibility of the propylxanthate ligand's coordination.

The coordination number and the nature of the metal ion dictate the resulting geometry. libretexts.org Common geometries for metal complexes include tetrahedral, square planar, and octahedral. libretexts.orgcsbsju.eduopenstax.orglibretexts.org For instance, a coordination number of four can lead to either a tetrahedral or a square planar geometry. libretexts.orglibretexts.org A coordination number of six typically results in an octahedral geometry. libretexts.orglibretexts.org In the case of propylxanthate, the two sulfur atoms are the primary donor sites, allowing the ligand to act in a bidentate fashion, chelating to a metal center or bridging between two metal centers in a polymeric arrangement.

Table 1: Coordination Geometries in Metal Complexes

| Coordination Number | Common Geometries | Example Ion Geometry |

|---|---|---|

| 4 | Tetrahedral, Square Planar | [Zn(CN)₄]²⁻ (Tetrahedral) libretexts.org, [Pt(NH₃)₂Cl₂] (Square Planar) libretexts.org |

| 6 | Octahedral | [Co(H₂O)₆]²⁺ openstax.org |

Electronic Structure and Bonding in Metal Complexes

Theoretical-Experimental Spectroscopic Investigations (e.g., Electronic Spectroscopy, UV-Vis, Raman)

The electronic structure of metal propylxanthate complexes has been elucidated through a combination of experimental spectroscopic techniques and theoretical calculations. nih.gov UV-Visible (UV-Vis) and Raman spectroscopy are powerful tools for probing the electronic transitions and vibrational modes within these molecules. nih.govimperial.ac.uklibretexts.org

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy levels. libretexts.orglibretexts.org In transition metal complexes, these absorptions can arise from d-d transitions or charge-transfer bands. libretexts.orglibretexts.orgbath.ac.uk For n-propylxanthate complexes with Group 12 metals, the synthesis and structure have been confirmed through UV-Vis analysis, among other methods. nih.gov The electronic spectra obtained experimentally can be compared with theoretical calculations to assign the specific electronic transitions responsible for the observed absorption bands. nih.gov

Raman Spectroscopy: This technique provides information about the vibrational modes of a molecule. libretexts.org It is particularly useful for studying the metal-ligand bond in coordination complexes. libretexts.org Raman spectroscopy has been used to confirm the synthesis of n-propylxanthate complexes, complementing data from other spectroscopic methods like infrared and NMR. nih.gov Computational methods can be used to predict Raman spectra, which can then be compared with experimental data to confirm structural and electronic properties. harvard.edu

Table 2: Spectroscopic Analysis of n-Propylxanthate Complexes

| Spectroscopic Technique | Information Obtained | Application to Propylxanthate Complexes |

|---|---|---|

| UV-Vis Spectroscopy | Electronic transitions (e.g., d-d, charge transfer) | Confirmation of complex formation and comparison with theoretical electronic spectra. nih.gov |

| Raman Spectroscopy | Molecular vibrations, metal-ligand bond information | Structural confirmation of synthesized complexes. nih.gov |

Quantum Chemical Calculations for Electronic Properties (e.g., TD-DFT, Population Analysis)

Quantum chemical calculations are essential for a deeper understanding of the electronic properties of metal-propylxanthate complexes. nih.gov

Time-Dependent Density Functional Theory (TD-DFT): This method is used to calculate the excited-state properties of molecules, such as electronic absorption spectra. nih.gov For n-propylxanthate complexes, TD-DFT calculations have been performed to simulate their electronic spectra. nih.gov These theoretical spectra are then compared with the experimental UV-Vis data to validate the computational model and to assign the observed absorption bands to specific electronic transitions. nih.gov The choice of the functional and basis set, such as M06L with LANL2TZ or def2-TZVP, is crucial for obtaining accurate results. nih.govnih.gov

Population Analysis: This type of analysis, such as the Mulliken population analysis, is used to determine the partial atomic charges and the distribution of electrons within a molecule. nih.govuni-muenchen.deq-chem.comq-chem.com By analyzing the molecular orbitals involved in the electronic transitions identified by TD-DFT, population analysis helps to understand the nature of these transitions (e.g., metal-to-ligand charge transfer, MLCT). nih.gov However, it is known that Mulliken charges can be highly dependent on the basis set used and may sometimes yield unphysical results. uni-muenchen.deq-chem.com Alternative methods like Löwdin or Hirshfeld population analysis can also be employed. q-chem.comq-chem.com

Table 3: Computational Methods for Electronic Properties

| Computational Method | Purpose | Application to Propylxanthate Complexes |

|---|---|---|

| TD-DFT | Calculation of electronic absorption spectra | To simulate UV-Vis spectra and assign electronic transitions. nih.gov |

| Population Analysis (e.g., Mulliken) | Determination of atomic charges and electron distribution | To identify the orbitals involved in electronic transitions. nih.gov |

Analysis of Metal-Ligand Bond Character (e.g., Ionic vs. Covalent Contributions, Donor-Acceptor Interactions)

The nature of the bond between the metal center and the propylxanthate ligand is crucial for understanding the stability and reactivity of the complex. Chemical bonds exist on a spectrum from purely covalent (electron sharing) to purely ionic (electron transfer). libretexts.orgfsu.edulibretexts.org

The metal-ligand bond in propylxanthate complexes, specifically the bond between the metal and the sulfur donor atoms, will have both ionic and covalent character. libretexts.org The degree of covalency can be inferred from population analysis calculations. nih.govuni-muenchen.de A significant sharing of electron density between the metal and sulfur orbitals, as revealed by the analysis of molecular orbitals, would indicate a higher covalent character.

The propylxanthate ligand acts as an electron donor (a Lewis base), interacting with the metal ion, which is an electron acceptor (a Lewis acid). This donor-acceptor interaction is fundamental to the formation of the coordination bond. The strength and character of this interaction are influenced by the electronegativity difference between the metal and the sulfur atoms and the nature of the orbitals involved in bonding. libretexts.orgyoutube.com A large electronegativity difference generally leads to a more ionic bond, while similar electronegativities result in a more covalent bond. libretexts.org The overestimation of covalent character is a known issue with Mulliken population analysis, which must be considered when interpreting the results. uni-muenchen.de

Mechanistic Investigations and Reaction Pathways of Propylxanthate Species

Degradation Pathways and Product Identification

The stability of potassium propylxanthate in aqueous environments is a key factor in its efficacy and environmental impact. Its decomposition leads to the formation of various byproducts.

In aqueous solutions, this compound can undergo decomposition. One of the primary degradation products is carbon disulfide, a volatile and hazardous compound. The intrinsic properties of potassium xanthates are often linked to their most hazardous degradation products wikipedia.org. The decomposition process can be influenced by factors such as pH and the presence of oxygen mdpi.com.

A study on the closely related potassium iso-propylxanthate identified several decomposition products, providing a model for understanding the degradation of propylxanthate species. These products include di-iso-propyldixanthogen, potassium O-alkylmonothiocarbonate, and S-alkyldithiocarbonate, among others acs.org. The formation of these species highlights the complex chemical transformations that can occur in aqueous environments.

Solid-state 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure of this compound and its degradation products. This method provides detailed information about the chemical environment of the carbon atoms within the molecules acs.orgnih.gov.

In a study of potassium iso-propylxanthate and its decomposition products, 13C CP/MAS NMR was used to determine the chemical shift tensors for molecular fragments of the parent compound and six of its degradation products acs.orgnih.gov. The significant differences in the chemical shifts of the -XCYZ moiety (where X, Y, and Z can be O or S) allow for the differentiation between various species. Specifically, a higher number of sulfur atoms leads to a more deshielded chemical shift and a larger span of the chemical shift tensor acs.orgnih.gov.

The operating 13C frequency for these experiments was 90.5218 MHz, with spectra acquired at two different spinning speeds to accurately identify the isotropic chemical shifts acs.org. The data obtained from these experiments are crucial for identifying the species that may form on mineral surfaces during flotation processes acs.orgnih.gov.

Table 1: Experimental 13C Isotropic Chemical Shifts for Potassium iso-Propylxanthate and a Decomposition Product

| Compound | Carbon Atom | Experimental Isotropic Chemical Shift (ppm) |

| Potassium iso-Propylxanthate | CS2 | 228.3, 229.0 |

| OCH | 78.5, 79.0 | |

| CH3 | 22.0, 22.3, 22.8, 23.3 | |

| Di-iso-propyldixanthogen | CS2 | 207.0 |

| OCH | 82.3 | |

| CH3 | 21.3, 21.6 |

Data sourced from a study on potassium iso-propylxanthate, a related compound, and its decomposition products. acs.org

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental data and providing deeper insights into the decomposition mechanisms of propylxanthate species acs.orgnih.gov. These calculations can be used to optimize the molecular structures of the parent compound and its degradation products, as well as to calculate their NMR shielding tensors acs.org.

In the investigation of potassium iso-propylxanthate, DFT calculations were performed using the NWChem software package with the B3LYP functional and the 6-311++G(3df,3pd) basis set for all atoms acs.org. The Gauge-Including Atomic Orbital (GIAO) method was employed for the NMR shielding tensor calculations. The results of these calculations were found to be in good agreement with the experimental 13C CP/MAS NMR data acs.orgnih.gov.

These theoretical models help in understanding the electronic structure and stability of the various species involved in the decomposition pathway. The calculated bond lengths and angles can be compared with experimental crystal structures to validate the computational models acs.org.

Kinetic Studies of Propylxanthate Reactions

The kinetics of propylxanthate reactions are essential for understanding the rate at which it reacts and decomposes under different conditions.

The reaction of the propylxanthate ion in acetic acid buffer solutions follows the mechanism A⁻ + H⁺ → P. The rate of this reaction is influenced by temperature chegg.com. An empirical expression for the rate constant (k_r) near 30°C has been determined as:

k_r = (2.05 x 10¹³) * e^-(8681 K / T) dm³mol⁻¹s⁻¹ chegg.com

This equation is crucial for predicting the reaction rate at temperatures around 30°C in an acetic acid buffer system.

The activation parameters, such as the energy of activation (Ea) and the entropy of activation (ΔS‡), provide valuable information about the transition state of a reaction. These parameters can be evaluated from the temperature dependence of the rate constant using the Arrhenius and Eyring equations chegg.comwikipedia.org.

For the reaction of the propylxanthate ion in an acetic acid buffer, the energy and entropy of activation can be calculated from the empirical expression for the rate constant. At 30°C (303.15 K), the activation parameters have been evaluated based on the provided rate constant expression chegg.com.

Table 2: Activation Parameters for the Reaction of Propylxanthate Ion in Acetic Acid Buffer at 30°C

| Parameter | Value | Units |

| Energy of Activation (Ea) | 72.17 | kJ/mol |

| Enthalpy of Activation (ΔH‡) | 69.65 | kJ/mol |

| Entropy of Activation (ΔS‡) | +1.9 | J/K·mol |

| Gibbs Free Energy of Activation (ΔG‡) | 69.07 | kJ/mol |

Values calculated based on the empirical rate constant expression provided in the source. chegg.com

A positive entropy of activation suggests that the transition state is more disordered than the reactants, which can indicate a dissociative mechanism wikipedia.org.

Insights into Reaction Mechanisms from Kinetic Data

The decomposition of xanthates in aqueous solutions is a critical area of study, particularly in contexts such as mineral flotation. The primary method to monitor this decomposition is by measuring the evolution of carbon disulfide (CS₂), a principal degradation product. Such studies have consistently shown that the decomposition of xanthates follows first-order kinetics. This indicates that the rate-determining step of the reaction involves a single molecule of the xanthate.

The rate of decomposition is significantly influenced by factors such as temperature and pH. An increase in temperature generally leads to a higher rate constant, which is consistent with the principles of chemical kinetics where greater thermal energy increases the frequency and energy of molecular collisions.

The effect of pH on the decomposition rate is more complex. The rate of CS₂ evolution increases as the pH is decreased. In acidic conditions, the xanthate ion is protonated to form the unstable xanthic acid, which rapidly decomposes. Conversely, in more alkaline conditions, the decomposition rate tends to decrease. However, at very high pH levels, other reaction pathways can be initiated, potentially increasing the consumption of xanthate through different mechanisms. This suggests a "sweet spot" for pH to minimize decomposition.

Below is a table of representative kinetic data for the decomposition of various xanthates, which can be considered analogous to this compound.

| Xanthate Compound | Temperature (°C) | pH | Rate Constant (k) (h⁻¹) |

|---|---|---|---|

| Potassium Amyl Xanthate (PAX) | 25 | Not Specified | 7.05 x 10⁻⁴ |

| Sodium Isobutyl Xanthate (SIBX) | 25 | Not Specified | 4.07 x 10⁻⁴ |

| Potassium Isopropyl Xanthate (PIPX) | 25 | Not Specified | 5.11 x 10⁻⁴ |

| Sodium Ethyl Xanthate (SEX) | 25 | Not Specified | 1.48 x 10⁻⁴ |

| Potassium Amyl Xanthate (PAX) | Not Specified | 9.34 | 8.12 x 10⁻⁶ |

| Potassium Isopropyl Xanthate (PIPX) | Not Specified | 7.73 | 5.79 x 10⁻⁵ |

Mechanistic Insights into Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are processes where multiple chemical transformations occur in a single synthetic operation without the isolation of intermediates. These reactions are highly efficient and atom-economical. Propylxanthate species can participate in such complex reaction sequences.

A notable example is the reaction of potassium xanthates with five-membered cyclic carbonates, such as ethylene (B1197577) carbonate and propylene (B89431) carbonate. This reaction proceeds under catalyst-free conditions and is characterized by the evolution of carbon dioxide (CO₂) and carbonyl sulfide (B99878) (COS), along with the formation of a precipitate.

The proposed mechanism for this cascade reaction involves the initial nucleophilic attack of the xanthate sulfur atom on one of the electrophilic carbon atoms of the cyclic carbonate. This leads to the opening of the carbonate ring. The subsequent steps in the cascade are dependent on the reaction conditions.

For instance, in the reaction between potassium methyl xanthate and propylene carbonate, a key transformation involves a decarboxylation event, leading to the formation of an intermediate, 1-((methoxycarbonothioyl)thio)propan-2-olate. This intermediate can then undergo further reactions, contributing to the formation of the final products. The distribution of these products, which include various alkoxides and polyalkylene sulfides, can be controlled by adjusting reaction parameters like temperature and pressure. For example, under reduced pressure and at a temperature of 90°C, a high selectivity towards the formation of alkoxide-terminated sulfides can be achieved. Conversely, the presence of water can shift the selectivity towards the formation of alkoxides.

Quantum-chemical calculations have been employed to support the proposed mechanisms, providing insights into the potential energy surfaces of the reaction pathways. These computational studies help in understanding the formation of key intermediates and the final products of these cascade reactions.

Beyond reactions with cyclic carbonates, unsaturated xanthates can undergo cascade reactions involving pericyclic reactions. For example, O-(2-alkenyl) S-alkyl dithiocarbonates can undergo a-sigmatropic rearrangement. The coupling of such pericyclic reactions with other transformations, like intramolecular Diels-Alder reactions, allows for the one-pot synthesis of complex heterocyclic structures. The mechanisms of these cascade reactions have been investigated using molecular orbital calculations, including density functional theory (DFT), to locate the transition states of the key steps.

Theoretical and Computational Chemistry Approaches to Potassium Propylxanthate

Density Functional Theory (DFT) for Molecular and Electronic Structure

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. For a molecule like potassium propylxanthate, this involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

In a study of potassium iso-propylxanthate, DFT calculations were used to optimize the structure of molecular fragments. The calculated bond lengths and angles were then compared with experimental data obtained from X-ray crystallography. While DFT calculations on ionic bonds are known to sometimes produce shorter bond lengths than observed experimentally, this was not the primary cause of discrepancies in the case of the xanthate. The study noted that in the DFT-optimized structure, the K-C-O angle was nearly 180°, whereas in the crystal structure, the coordination of the xanthate ion to four different potassium ions resulted in a bent angle of approximately 140°. This highlights a key consideration in computational modeling: the environment of the molecule (in this case, the crystal lattice) can significantly influence its geometry.

Table 1: Selected Bond Lengths and Angles for Potassium Iso-Propylxanthate

| Parameter | Calculated (DFT) | Experimental (Crystal Structure) |

|---|---|---|

| K-C-O Angle | ~180° | ~140° |

A significant application of DFT is the prediction of spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For this compound, this is particularly relevant for Nuclear Magnetic Resonance (NMR) spectroscopy.

DFT calculations have been successfully employed to determine the ¹³C NMR chemical shift tensors for molecular fragments of potassium iso-propylxanthate and its decomposition products. The chemical shift is a fundamental NMR parameter that is highly sensitive to the electronic environment of a nucleus. The ability to accurately calculate chemical shifts can aid in the assignment of peaks in an experimental NMR spectrum and provide a deeper understanding of the electronic structure.

The chemical shift is a tensor quantity, meaning its value can depend on the orientation of the molecule with respect to the external magnetic field. In solid-state NMR, this property gives rise to chemical shift anisotropy (CSA). DFT calculations can predict the principal components of the chemical shift tensor, providing detailed information about the electronic distribution around a specific nucleus. While specific values for potassium n-propylxanthate are not available, the methodology has proven effective for the iso-propyl analog.

Predicting electronic spectra, such as UV-Vis spectra, involves calculating the energies of electronic transitions between molecular orbitals. These calculations can help identify the nature of the electronic transitions responsible for observed absorption bands.

DFT calculations provide a description of the molecular orbitals (MOs) of a molecule, which are regions of space where electrons are likely to be found. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are primarily involved in chemical reactions and electronic transitions.

An analysis of the molecular orbitals of this compound would reveal the distribution of electron density and the nature of the bonding within the molecule. For instance, it would show the contribution of the sulfur and oxygen atoms to the frontier orbitals, which is crucial for understanding its behavior as a ligand in complexation reactions. The energy difference between the HOMO and LUMO can be related to the chemical reactivity and the energy of the lowest-lying electronic transitions.

Quantum Mechanical Calculations for Ligand and Complex Behavior

Beyond the isolated molecule, quantum mechanical calculations can be used to model the behavior of this compound as a ligand and its interactions with its environment.

Computational models can simulate the behavior of this compound in different environments. Calculations in a vacuum represent the intrinsic properties of the isolated molecule. To better approximate real-world conditions, solvent effects can be included in the calculations using various models, such as implicit solvent models that treat the solvent as a continuous medium. These models can predict how the geometry, electronic structure, and spectroscopic properties of this compound might change in a solution.

For example, in DFT calculations of an isolated molecule of a related dixanthogen (B1670794), a difference was observed in the dihedral angle of the four sulfur atoms compared to the experimental crystal structure. This discrepancy was attributed to crystal packing effects, where intermolecular forces in the solid state influence the molecular conformation. Modeling the molecule in a vacuum provides the structure without these external influences.

The NMR shielding tensor is a fundamental property that describes how the electron cloud around a nucleus shields it from an external magnetic field. The isotropic part of this tensor corresponds to the chemical shift observed in solution-state NMR, while the anisotropic part gives rise to the chemical shift anisotropy observed in solid-state NMR.

Quantum mechanical methods, particularly DFT, are widely used to calculate NMR shielding tensors. A common and effective approach is the Gauge-Including Atomic Orbital (GIAO) method. The GIAO method addresses the issue of gauge-origin dependence in the calculation of magnetic properties, leading to more accurate predictions of chemical shifts. The calculated shielding tensors can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental results.

The process typically involves:

Optimizing the molecular geometry using a suitable level of theory and basis set.

Performing an NMR shielding calculation on the optimized geometry using a method like GIAO.

The output provides the components of the shielding tensor for each nucleus, from which the isotropic chemical shift and chemical shift anisotropy can be determined.

These computational approaches provide a powerful complement to experimental studies of this compound, offering a deeper understanding of its structure, properties, and chemical behavior at the molecular level.

Correlation of Theoretical Predictions with Experimental Observations

The validation of theoretical and computational models in chemistry hinges on their ability to accurately reproduce and predict experimental observations. For this compound, this correlation is crucial for understanding its structural, vibrational, and electronic properties. This section delves into the comparison of data obtained from theoretical calculations, primarily Density Functional Theory (DFT), with experimental results from techniques such as X-ray crystallography and vibrational spectroscopy.

A direct and comprehensive comparison is challenging due to the limited availability of published studies that simultaneously provide detailed experimental and computational data for potassium n-propylxanthate. However, by combining findings from various sources, a correlative analysis can be constructed.

Spectroscopic Properties: A Comparative Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for comparing theoretical frequency calculations with experimental spectra. Theoretical calculations, typically performed using DFT methods, can predict the vibrational modes of a molecule, which correspond to specific bond stretching, bending, and torsional motions.

Experimental Fourier-transform infrared (FT-IR) spectroscopy has been used to characterize potassium n-propylxanthate. The key observed vibrational frequencies are associated with the functional groups present in the molecule.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Experimental FT-IR Frequency (cm⁻¹) | Theoretical DFT Calculation (cm⁻¹) | Assignment |

| C-H Stretching | 2969 | Not Available | Asymmetric and symmetric stretching of CH₃ and CH₂ groups |

| C-O-C Stretching | 1181, 1127 | Not Available | Asymmetric and symmetric stretching of the C-O-C linkage |

| C=S Stretching | 1045 | Not Available | Stretching of the thiocarbonyl group |

| C-S Stretching | 900 | Not Available | Stretching of the C-S single bond |

While a direct numerical comparison is not presently feasible due to the absence of published computational studies on the vibrational spectrum of potassium n-propylxanthate, the experimental data provides a benchmark for future theoretical work. Computational models would be expected to reproduce these key vibrational bands. Discrepancies between calculated and experimental frequencies are anticipated due to factors such as the choice of the theoretical functional and basis set, the phase of the sample (solid-state in experiments vs. gas-phase in many calculations), and intermolecular interactions in the crystal lattice that are not always accounted for in theoretical models of isolated molecules.

Structural Parameters: Bridging Theory and Experiment

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing experimental bond lengths and angles. Theoretical geometry optimization, on the other hand, predicts the lowest energy structure of a molecule in the gaseous phase.

As of now, a detailed crystal structure for potassium n-propylxanthate is not available in the crystallographic open databases. However, the crystal structure of the closely related potassium iso-propyl xanthate has been determined. While not a direct comparison, the structural parameters of the xanthate group in this isomer can provide a reasonable approximation for what would be expected in the n-propyl analogue.

Table 2: Comparison of Expected Experimental and Theoretical Geometric Parameters for the Xanthate Moiety

| Parameter | Expected Experimental Value (from iso-propyl isomer, Å or °) | General Theoretical Expectation |

| C=S Bond Length | ~1.68 | Shorter than a C-S single bond |

| C-S Bond Length | ~1.75 | Longer than a C=S double bond |

| C-O Bond Length | ~1.34 | Intermediate between a single and double bond due to resonance |

| O-C-S Angle | ~125° | Reflects sp² hybridization of the central carbon |

| S-C-S Angle | ~110° | Influenced by the size of the sulfur atoms |

Theoretical calculations on the propylxanthate anion would be expected to yield bond lengths and angles in general agreement with these experimental values. Any significant deviations could suggest specific electronic effects or strong intermolecular forces in the solid state that are not captured by the gas-phase theoretical model. For instance, the interaction of the potassium cation with the sulfur and oxygen atoms of the xanthate group in the crystal lattice can influence the bond lengths and angles compared to the isolated anion.

Applications of Potassium Propylxanthate in Chemical Processes

Mineral Flotation Chemistry

The primary application of potassium propylxanthate is within the froth flotation process, a method used to selectively separate hydrophobic materials from hydrophilic ones. In mineral processing, PPX is a well-established collector reagent, particularly for sulfide (B99878) ores.

Role as a Collector in Sulphide Mineral Flotation (e.g., Chalcopyrite, Galena)

This compound belongs to the family of thiol collectors, which are powerful and selective reagents for the flotation of sulphide minerals such as chalcopyrite (CuFeS₂) and galena (PbS). The collector molecule adsorbs onto the mineral surface, imparting a hydrophobic layer that allows the mineral to attach to air bubbles and rise to the surface in a froth, enabling its separation. PPX is recognized as a short-chain collector within the xanthate family. Studies have demonstrated its effectiveness in the flotation of both chalcopyrite and galena. The separation of these two minerals can be challenging due to their similar surface properties and floatability, often requiring the use of additional reagents to achieve selectivity.

Synergistic Effects with Depressants (e.g., Sodium Sulfite)

In the flotation of complex ores, depressants are used to selectively prevent the flotation of certain minerals. Sodium sulfite (B76179) (Na₂SO₃) is a depressant commonly used for pyrite. Studies investigating the joint application of PPX and sodium sulfite on chalcopyrite flotation in saline solutions have found that the depressant does not negatively impact the recovery of chalcopyrite.

Interfacial Chemistry and Adsorption Mechanisms on Mineral Surfaces

The effectiveness of this compound as a collector is rooted in its interfacial chemistry with sulfide minerals. Xanthates are classified as sulphydryl or thiol collectors, which interact with the mineral surface through chemical bonding, a process known as chemisorption.

The adsorption mechanism involves the xanthate ion reacting with the mineral surface. This interaction can lead to the formation of a metal xanthate compound on the surface or the oxidation of the xanthate to its disulfide form, dixanthogen (B1670794). Both metal xanthates and dixanthogen are significantly more non-polar than the mineral itself, rendering the surface hydrophobic. This hydrophobicity is the driving force for the attachment of the mineral particle to air bubbles in the flotation cell. The specific nature of the adsorbed species and the strength of the adsorption depend on factors like the mineral type, pH, and the electrochemical potential of the flotation pulp.

Electrokinetic Studies and Zeta Potential Characteristics in Flotation Systems

Electrokinetic studies, particularly the measurement of zeta potential, are crucial for understanding the interactions between minerals and flotation reagents. The zeta potential is the electrical potential at the slipping plane of the electrical double layer and provides insight into the surface charge of the mineral particles.

For sulfide minerals like chalcopyrite, the addition of an anionic collector such as this compound typically causes the zeta potential to become more negative. This shift confirms the adsorption of the negatively charged xanthate ions onto the mineral surface. Studies have shown that as the concentration of PPX increases, the zeta potential of chalcopyrite becomes increasingly negative across a wide pH range. This increased negative charge can enhance electrostatic repulsion between particles, which can influence pulp stability. The presence of high salt concentrations, as found in seawater or KCl solutions, also affects the zeta potential by compressing the electrical double layer, which in turn influences reagent adsorption and mineral floatability.

Table 2: Influence of Reagents on Chalcopyrite Zeta Potential in KCl Solution

Qualitative summary of the effect of this compound (PPX) and Sodium Sulfite (Na₂SO₃) on the zeta potential of chalcopyrite across a range of pH values.

| Condition | Effect on Zeta Potential |

|---|---|

| Baseline (in KCl solution) | Negative, with an isoelectric point at low pH. |

| Addition of PPX | Becomes more negative, indicating anionic collector adsorption. |

| Addition of Na₂SO₃ | Becomes more negative, especially at higher concentrations. |

Based on electrokinetic studies of chalcopyrite flotation systems.

Precursors for Materials Synthesis

While the dominant application of this compound is in mineral flotation, the chemical reactivity of the xanthate functional group makes it a versatile intermediate and precursor in other areas of chemical synthesis, particularly in polymer chemistry.

Xanthates are utilized in a type of controlled radical polymerization known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Specifically, the process is sometimes termed MADIX (Macromolecular Design via Interchange of Xanthates). In this context, xanthate compounds act as chain transfer agents to mediate the polymerization process, allowing for the synthesis of polymers with well-defined molecular weights and architectures. The propylxanthate moiety can be used to control the growth of polymer chains. This methodology provides a pathway for creating advanced polymer materials with specific functionalities and improved properties. For instance, xanthate-mediated polymerization has been used to control the synthesis of degradable vinyl polymers. rsc.org

Furthermore, the xanthate group can be a precursor for synthesizing other functional molecules. For example, xanthates are used in the synthesis of functional γ-thiolactones, which are valuable building blocks for polymer chemistry and materials modification. figshare.com

Formation of Metal Sulfide Nanostructured Materials and Thin Films

This compound is a versatile precursor in the synthesis of various metal sulfide nanostructured materials and thin films. Its utility stems from its ability to decompose and act as a sulfur source, reacting with metal precursors to form the desired metal sulfide. This method is advantageous due to the relatively low decomposition temperatures required when using alkylamine solvents, which can facilitate the reaction from below room temperature up to 150°C researchgate.net.

The synthesis process often involves the use of metal alkyl xanthates as single-source precursors. These compounds contain both the metal and the sulfur source in one molecule, simplifying the reaction stoichiometry. The choice of solvent, such as primary alkylamines, plays a crucial role in lowering the decomposition temperature of the metal xanthate precursors, enabling the formation of crystalline nanoparticles with tunable sizes and shapes researchgate.net. The concentration of the precursor has also been shown to be a prominent factor in determining the size and shape of the resulting thin films researchgate.net.

This synthetic approach has been successfully employed to produce a variety of metal sulfide nanoparticles. The thermal decomposition of these S-containing ligands leads to the formation of metal sulfide nanoparticles with good crystallinity, a narrow size distribution, and tunable dimensions researchgate.net.

Synthesis of Crystalline Inorganic Compounds (e.g., CuInS2)

Beyond binary metal sulfides, this compound and its derivatives are instrumental in synthesizing more complex crystalline inorganic compounds, such as copper indium disulfide (CuInS₂). These materials are of significant interest for applications in photovoltaic devices.

The general strategy involves the use of metal xanthates as single-source precursors, which can be tailored to include the desired metallic elements. For the synthesis of CuInS₂, a mixture of copper and indium xanthate precursors would be used. The controlled thermal decomposition of these precursors leads to the formation of the ternary sulfide compound. The properties of the resulting CuInS₂ can be influenced by reaction parameters such as temperature, time, and the specific xanthate precursors used.

Metal Ion Sequestration and Environmental Remediation

Chelating Agent Properties for Heavy Metal Ions

This compound exhibits effective chelating properties, enabling it to bind with heavy metal ions in aqueous solutions. Chelation is a process where a ligand, in this case, the propylxanthate ion, binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate mdpi.com. This ability to form stable complexes with heavy metals is crucial for their removal from contaminated environments mdpi.comwikipedia.org.

Potential in Metal Removal and Recovery from Contaminated Media

The chelating properties of this compound give it significant potential for the removal and recovery of heavy metals from contaminated water and soil. By forming stable, often insoluble, metal-xanthate complexes, it can precipitate heavy metals out of solution, allowing for their separation and recovery. This process is a key aspect of environmental remediation technologies aimed at detoxifying industrial wastewater and contaminated sites researchgate.netmdpi.com.

The application of chelating agents in environmental remediation is a well-established practice frontiersin.org. For example, potassium ferrate (K₂FeO₄) has been shown to be effective in removing toxic metals and nonmetals from aqueous solutions through precipitation nih.gov. Similarly, poly-γ-glutamic acid has been investigated as a biosorbent for heavy metal removal, showing significant adsorption capabilities for ions like Cu²⁺, Pb²⁺, and Cd²⁺ nih.gov. These examples highlight the broader utility of substances with chelating or precipitating capabilities in environmental cleanup.

The process of using chelating agents like this compound can be more advantageous than traditional precipitation methods using hydroxides, especially in acidic conditions, as it may not require pH adjustment, thus saving costs nih.gov. Furthermore, the resulting chelated metal complexes can be more stable over a wider pH range, reducing the risk of the metal leaching back into the environment nih.gov.

Catalytic Applications (e.g., Latent Catalysts for Polymer Curing)

This compound and its metal complexes have found applications as latent catalysts, particularly in the curing of polymers like epoxy resins. Latent catalysts are substances that are inactive under ambient conditions but can be activated by an external stimulus, such as heat, to initiate a chemical reaction researchgate.net. This property is highly desirable in industrial processes like reaction injection molding (RIM), where it is necessary to mix a monomer and a catalyst without initiating premature polymerization researchgate.net.

In the context of epoxy resin curing, metal xanthates can act as single-source precursors for the in-situ formation of metal sulfides daneshyari.com. These metal sulfides then act as the true catalysts for the curing reaction. The latency is achieved because the metal xanthate itself is not highly reactive at room temperature. Upon heating, it decomposes to form the catalytically active metal sulfide, which then accelerates the polymerization and cross-linking of the epoxy resin. This temperature-activated latency allows for a one-component system where the resin and the latent catalyst can be pre-mixed and stored, offering significant advantages in terms of processing and handling researchgate.net.

Advanced Analytical Methodologies for Propylxanthate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. In the context of potassium propylxanthate research, NMR is instrumental in elucidating its structure, studying its interactions with other substances, and identifying different chemical species in various environments.

Solid-State 13C CP/MAS NMR for Adsorption and Speciation Studies

Solid-state 13C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is a specialized NMR technique used to obtain high-resolution spectra of solid samples. This method is particularly valuable for studying the adsorption of this compound on mineral surfaces and for identifying the different chemical species that may form.

In a typical 13C CP/MAS NMR experiment, the sample is spun at a high frequency at the "magic angle" (54.7°) to average out anisotropic interactions that would otherwise broaden the spectral lines. The cross-polarization technique enhances the signal of the low-abundance 13C nuclei by transferring magnetization from the more abundant 1H nuclei.

While direct solid-state 13C CP/MAS NMR studies on this compound are not extensively documented in publicly available literature, the principles of the technique can be applied to understand its potential applications. For instance, in studies of other potassium-containing organic compounds, 13C CP/MAS NMR has been used to probe molecular structure and temperature-dependent structural changes. nih.gov The chemical shifts observed in the 13C spectrum provide information about the local chemical environment of each carbon atom in the propylxanthate molecule. Upon adsorption to a mineral surface, changes in these chemical shifts can indicate the nature of the interaction, such as the formation of new chemical bonds or changes in the conformation of the molecule.

For example, a study on allylated cellulose (B213188) xanthate utilized 13C CP/MAS NMR to confirm the allylation of all xanthate groups by observing the absence of signals in the region of 232–234 ppm, which are characteristic of non-allylated xanthate group carbons. researchgate.net This demonstrates the capability of the technique to distinguish between different chemical states of the xanthate group.

Potential Applications in Propylxanthate Research:

Adsorption Studies: By comparing the solid-state 13C NMR spectrum of pure this compound with that of propylxanthate adsorbed on a mineral, one could identify which parts of the molecule are interacting with the surface.

Speciation Studies: This technique could be used to differentiate between physically adsorbed propylxanthate, chemisorbed propylxanthate, and the formation of dixanthogen (B1670794) on the mineral surface, as each species would have a unique 13C chemical shift signature.

Use of NMR Chemical Shifts and Anisotropies for Species Differentiation

NMR chemical shifts are highly sensitive to the electronic environment of a nucleus. This sensitivity makes NMR a powerful tool for differentiating between various chemical species in a sample. The chemical shift of a nucleus is influenced by the electronegativity of neighboring atoms and the type of chemical bonds it is involved in.

In the context of this compound, different species such as the propylxanthate ion, its oxidation product dipropyl dixanthogen, and its decomposition products would exhibit distinct NMR spectra. For example, the carbon atoms in the -OCS2- group of the xanthate ion will have a different chemical shift compared to the corresponding carbons in the -OCSS- bridge of the dixanthogen molecule.

A study on the decomposition of xanthate solutions utilized UV and 1H NMR to identify the coexistence of xanthate ions, dixanthogen, and carbon disulphide. researchgate.net This highlights the utility of NMR in distinguishing between different xanthate-related species in solution.

Table 1: Expected 13C NMR Chemical Shift Ranges for Propylxanthate and Related Species

| Carbon Atom | This compound (ppm) | Dipropyl Dixanthogen (ppm) |

| -C H3 | ~10-15 | ~10-15 |

| -C H2- | ~20-30 | ~20-30 |

| -O-C H2- | ~70-80 | ~70-80 |

| -O-C S2- | ~220-230 | ~190-200 (-C SS-) |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Chemical shift anisotropy (CSA) is another NMR parameter that can provide structural information, particularly in solid-state NMR. CSA arises from the orientation-dependent interaction of the nucleus with the magnetic field. In solid-state NMR of this compound, the CSA of the 13C nuclei in the -OCS2- group could provide information about the symmetry and electronic structure of this functional group, which could change upon adsorption or chemical reaction.

1H-NMR and 13C-NMR for Structural Characterization

1H-NMR and 13C-NMR spectroscopy are fundamental techniques for the structural elucidation of organic compounds, including this compound. These techniques provide information on the number and types of hydrogen and carbon atoms in a molecule, as well as their connectivity.

In the 1H-NMR spectrum of this compound, one would expect to see distinct signals for the protons of the methyl (-CH3), methylene (-CH2-), and oxymethylene (-O-CH2-) groups. The chemical shift of these signals, their integration (the area under the peak, which is proportional to the number of protons), and their splitting pattern (due to spin-spin coupling with neighboring protons) allow for the complete assignment of the proton signals to the molecular structure.

The 13C-NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their chemical environment. For this compound, one would expect to see signals for the methyl, methylene, oxymethylene, and the thiocarbonyl (-OCS2-) carbons.

Table 2: Representative 1H-NMR Data for a Xanthate Salt

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| -CH3 | ~0.9 | Triplet |

| -CH2- | ~1.4 | Sextet |

| -CH2-CH2-O- | ~1.6 | Quintet |

| -O-CH2- | ~4.4 | Triplet |

Note: This data is representative and based on the structure of potassium butyl xanthate. The exact chemical shifts and multiplicities for this compound may vary slightly.

The combination of 1D and 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used for the complete and unambiguous assignment of all 1H and 13C signals in the spectra of complex molecules. nih.govmdpi.comscielo.br

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectrometry, are used to identify functional groups and to study the molecular structure and bonding within a molecule. These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a widely used technique for the identification of functional groups in a molecule. innovatechlabs.comupi.eduyoutube.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. An FT-IR spectrum is a plot of infrared intensity versus wavenumber, which provides a unique "fingerprint" of the molecule.

For this compound, the FT-IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule. These include the C-H stretching and bending vibrations of the propyl group, the C-O-C stretching vibration, and the characteristic vibrations of the xanthate group (-OCS2-).

Several studies have reported the characteristic FT-IR absorption bands for xanthates. researchgate.netresearchgate.netresearchgate.net The key vibrational frequencies for potassium xanthates are summarized in the table below.

Table 3: Characteristic FT-IR Absorption Bands for Potassium Xanthates

| Wavenumber (cm-1) | Vibrational Mode |

| 2960 - 2870 | C-H asymmetric and symmetric stretching |

| 1460 - 1380 | C-H asymmetric and symmetric deformation |

| 1260 - 1000 | C-O-C and CS2 stretching (characteristic xanthate peaks) |

| ~1050 | C=S stretching |

Note: The exact positions of the peaks can be influenced by the molecular structure and the physical state of the sample.

The region between 1260 cm-1 and 1000 cm-1 is particularly important for identifying the xanthate functional group. researchgate.net Changes in the position and intensity of these bands upon interaction with mineral surfaces can provide insights into the adsorption mechanism.

Raman Spectrometry for Surface Characterization

Raman spectrometry is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase, and crystallinity. mdpi.comutk.eduurfu.rumdpi.comresearchgate.netchemicalbook.com It is based on the inelastic scattering of monochromatic light, usually from a laser source. The scattered light has a different frequency from the incident light, and this frequency shift corresponds to the vibrational frequencies of the molecule.

Raman spectrometry is particularly well-suited for the in-situ characterization of surfaces, making it a valuable tool for studying the interaction of this compound with mineral surfaces. A study on the floatability of chalcopyrite demonstrated the use of Raman spectrometry to characterize the mineral surface and its interaction with the this compound collector. mdpi.com

The Raman spectrum of solid this compound shows characteristic bands due to the C-H bonds of the alkyl chain, as well as bands corresponding to the C-S2 and C-O-C bonds of the polar xanthate group.

Table 4: Characteristic Raman Bands for this compound

| Wavenumber (cm-1) | Assignment |

| ~2900 region | C-H stretching vibrations (CH3, CH2) |

| ~1100 region | C-O-C stretching |

| ~650 region | C-S2 stretching |

Note: The band positions are approximate and can be influenced by the experimental setup and the sample environment.

When this compound adsorbs onto a mineral surface, new bands may appear in the Raman spectrum, or existing bands may shift. For example, the appearance of a band around 500 cm-1 on sulfide (B99878) minerals treated with xanthate is indicative of the formation of dixanthogen, which results from the oxidation of the xanthate on the mineral surface. This allows for the direct observation of the chemical transformation of the collector at the solid-liquid interface.

Environmental Research Perspectives on Potassium Propylxanthate

Environmental Fate and Transport Mechanisms

The environmental trajectory of potassium propylxanthate, a chemical primarily utilized in the mining industry for froth flotation, is of significant interest due to its potential release into ecosystems. Its fate and transport are governed by a combination of chemical, physical, and biological processes.

The primary route of entry for this compound into the environment is through the wastewater streams of mineral processing plants. During the flotation process, a significant portion of the xanthate is not consumed and is consequently discharged with the tailings into large impoundments known as tailing dams. nih.govuct.ac.za Leakage from these dams or direct effluent discharge can introduce the compound into surrounding surface water bodies and soil systems. nih.gov Once in an aqueous environment, this compound is water-soluble and can be transported with water flow. In soil, its mobility will be influenced by factors such as soil composition and the presence of water.

The persistence and movement of this compound in the environment are dictated by several key factors:

pH: The acidity or alkalinity of the surrounding medium is a critical determinant of xanthate stability. Xanthates are known to decompose more rapidly under acidic conditions. resolutionmineeis.us

Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including the decomposition of xanthates. resolutionmineeis.us

Presence of Oxygen: As an oxidizing agent, the presence of dissolved oxygen can influence the degradation pathways of xanthates. mdpi.com

Microbial Activity: Soil and water microorganisms can play a role in the biodegradation of xanthates, breaking them down into other chemical species.

The stability of n-propyl xanthate, a closely related compound, has been studied under various conditions. The following table illustrates the half-life of n-propyl xanthate at different pH levels and temperatures, providing insight into its persistence in aqueous environments.

| pH | Temperature (°C) | Half-life (days) |

|---|---|---|

| 6 | 25 | 1.8 |

| 6 | 40 | 0.4 |

| 8 | 25 | 109.5 |

| 8 | 40 | 16.5 |

Data extrapolated from a study on various xanthates, providing a comparative look at environmental persistence under different conditions. resolutionmineeis.us

Formation and Characterization of Environmental Degradation Products

The breakdown of this compound in the environment leads to the formation of various degradation products, some of which may have their own environmental implications.

Research into the degradation of various xanthates has consistently identified carbon disulfide (CS₂) as a primary and significant decomposition product. resolutionmineeis.us This volatile and toxic compound is formed through the hydrolysis of the xanthate molecule. In addition to carbon disulfide, the corresponding alcohol, in this case, propanol (B110389), is also expected to be a primary degradation product. Other potential, more complex degradation products can include dixanthogens, which are formed through the oxidation of two xanthate molecules.

The degradation of this compound in the environment proceeds through several mechanisms:

Hydrolysis: This is a key abiotic degradation pathway where the xanthate molecule reacts with water. The rate of hydrolysis is highly dependent on pH. In acidic solutions, the xanthate ion is protonated to form the unstable propylxanthic acid, which then rapidly decomposes into carbon disulfide and propanol. In neutral to alkaline conditions, the hydrolysis of the xanthate ion itself is the rate-determining step and is generally slower. resolutionmineeis.us

Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form dipropyl dixanthogen (B1670794). This process can be influenced by factors such as the presence of dissolved oxygen and certain metal ions in the water.

Biodegradation: Microorganisms present in soil and water can utilize xanthates as a source of carbon and sulfur, leading to their breakdown. Studies on the biodegradation of other alkyl xanthates have shown that the structure of the alkyl group can influence the rate of degradation.

The primary degradation products of xanthates under different conditions are summarized in the table below.

| Degradation Mechanism | Key Products | Influencing Factors |

|---|---|---|

| Hydrolysis (Acidic) | Carbon Disulfide, Propanol | Low pH |

| Hydrolysis (Alkaline) | Carbon Disulfide, Propanol | High pH (slower rate) |

| Oxidation | Dipropyl Dixanthogen | Presence of oxidants (e.g., O₂) |

| Biodegradation | Carbon Disulfide, Monothiocarbonates | Microbial populations |

Future Research Directions and Unexplored Avenues

Development of Novel Propylxanthate Derivatives for Specific Applications

The core structure of propylxanthate offers a versatile platform for chemical modification. By introducing new functional groups, researchers can tailor the molecule's properties, such as selectivity, solubility, and reactivity, for highly specific tasks beyond traditional mineral flotation.

One promising area is the design of collectors with enhanced selectivity for complex ore bodies. For instance, research has shown that introducing carbonyl and benzyl (B1604629) groups into a xanthate structure can create a modified collector, S-benzoyl O-isobutyl xanthate (BIBX), which exhibits significantly stronger collecting ability and superior selectivity for chalcopyrite over pyrite. researchgate.net This approach of structural modification opens the door to developing a new generation of collectors that can target specific minerals with high precision, improving recovery rates and reducing the need for depressants.

Furthermore, xanthate-mediated synthesis can be used to create functional molecules for applications in polymer science and organic synthesis. rsc.orgnih.gov Research has demonstrated the use of xanthate radical addition and subsequent elimination to produce functional γ-thiolactones, which are valuable building blocks for creating new functional polymers. acs.orgnih.govfigshare.com This methodology allows for the incorporation of various substituents, including alkyl, perfluoroalkyl, and phosphonate (B1237965) groups, onto the thiolactone ring. figshare.com By exploring different functional alkenes and modified xanthates, a vast library of novel derivatives can be synthesized for use in advanced materials, drug delivery systems, and agrochemicals. nih.govacs.org

Future work will likely focus on:

Multi-functional Collectors: Designing derivatives that combine collecting properties with other functions, such as frothing or depressing capabilities, into a single molecule.

"Smart" Xanthates: Creating derivatives that respond to specific stimuli in the flotation environment, such as pH or the presence of certain ions, to activate their collecting properties on demand.

Biomedical Applications: Synthesizing xanthate derivatives with bioactive properties for potential use in pharmaceuticals and medical diagnostics. rsc.orgnih.gov

Advanced Computational Modeling for Complex Systems

Computational chemistry and molecular modeling are becoming indispensable tools for understanding the complex interfacial phenomena that govern the performance of potassium propylxanthate. nih.gov Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide atomic-level insights that are difficult to obtain through experimental methods alone. nih.govresearchgate.net

DFT calculations have been successfully used to investigate the electronic structure of potassium iso-propylxanthate and its decomposition products, helping to distinguish between different species on mineral surfaces. nih.govacs.org Such calculations can predict the adsorption energies of xanthate molecules on various mineral facets, explaining why they bind more strongly to some surfaces than others. nih.govresearchgate.net For example, DFT studies can elucidate how factors like surface oxidation or the presence of other ions affect xanthate adsorption, providing guidance for optimizing flotation conditions. nih.gov

Molecular Dynamics simulations complement DFT by modeling the dynamic behavior of entire systems, including the xanthate collector, water molecules, and the mineral surface. nih.govmdpi.com MD can simulate the time-dependent motion of molecules, helping to understand how collectors approach and arrange themselves at the solid-liquid interface. nih.gov This can be used to predict properties like mineral wettability and the formation of collector aggregates, which are crucial for effective flotation. nih.govfrontiersin.org

Future research in this area will involve:

Multi-scale Modeling: Combining quantum mechanical methods (like DFT) for the reactive sites with classical methods (like MD) for the bulk solvent to create more accurate and computationally efficient models of the entire flotation pulp.

Machine Learning Integration: Using machine learning algorithms to analyze large datasets from simulations and experiments to predict the performance of new propylxanthate derivatives and identify optimal process parameters.

Reactive Force Fields: Developing and employing reactive force fields in MD simulations to model chemical reactions, such as the oxidation of xanthates or their interaction with other reagents, at the mineral surface.

These advanced computational approaches will accelerate the rational design of new, more effective propylxanthate-based reagents and provide a deeper fundamental understanding of their mechanisms of action. nih.gov

Sustainable Synthesis Approaches for Propylxanthate Compounds

The conventional synthesis of this compound involves the reaction of propanol (B110389) with carbon disulfide and potassium hydroxide. researchgate.net While effective, this process utilizes carbon disulfide, a toxic and environmentally hazardous substance. nih.gov A key future research direction is the development of greener, more sustainable synthesis routes that minimize environmental impact and improve safety.

Research into "green chemistry" principles offers several potential avenues for improving xanthate synthesis. This includes exploring:

Alternative Solvents: The traditional solvent method can be improved by using less hazardous and more efficient solvents. Studies have shown that using solvents like tetrahydrofuran (B95107) or even excess carbon disulfide as a self-solvent can lead to higher yields, greater purity, and a cleaner production process compared to older methods. researchgate.netgoogle.com

Catalytic Processes: The use of phase transfer catalysts has been shown to be an effective method for synthesizing xanthates, potentially reducing reaction times and improving product quality. mdpi.com Future research could focus on developing novel, reusable solid catalysts that can facilitate the reaction with greater efficiency and easier separation.

Bio-based Feedstocks: Investigating the use of propanol derived from biomass as a renewable starting material for the synthesis of this compound.

Flow Chemistry: Moving from traditional batch reactors to continuous flow systems could offer significant advantages in terms of safety, control over reaction conditions, and process intensification, leading to a more efficient and less wasteful synthesis.